molecular formula C7H6N4O B189247 Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- CAS No. 7255-87-0

Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-

Cat. No.: B189247
CAS No.: 7255-87-0
M. Wt: 162.15 g/mol
InChI Key: JXYNHGDZJFQCAX-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyridopyrimidine family, which is known for its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- typically involves the condensation of suitable precursors under specific conditions. One common method is the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine with α,β-unsaturated ketones in the presence of glacial acetic acid . Another approach involves the Gould–Jacobs reaction, which includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to interact with kinases, which are crucial for cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .

Properties

IUPAC Name

2-amino-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYNHGDZJFQCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222871
Record name Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7255-87-0
Record name 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7255-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Deazapterin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido[2, 2-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74238
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Record name Pyrido(2,3-d)pyrimidine, 2-amino-4-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-DEAZAPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTP6IKS7MN
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